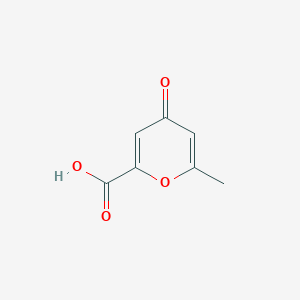

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid

Overview

Description

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of 4H-pyran derivatives. These compounds are characterized by a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The 4H-pyran derivatives are known for their diverse chemical reactivity and potential applications in the synthesis of various carbo- and heterocycles .

Synthesis Analysis

The synthesis of 4H-pyran derivatives can be achieved through multicomponent reactions (MCRs), which are efficient methods that allow the combination of three or more reactants in a single reaction vessel. For instance, the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters is accomplished via a novel one-pot condensation of aldehydes, amines, and isocyanides . Similarly, 4H-pyran derivatives such as isobutyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates are synthesized using isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with a catalyst . These methods demonstrate the versatility and adaptability of MCR chemistry in the synthesis of 4H-pyran compounds.

Molecular Structure Analysis

The molecular structure of 4H-pyran derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate reveals a practically planar molecule with specific torsion angles defining its conformation . Similarly, the sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives exhibit a flattened boat conformation of the pyran ring, with dihedral angles indicating the orientation of the naphthalene substituent .

Chemical Reactions Analysis

The reactivity of 4H-pyran derivatives has been extensively studied, showing that these compounds can undergo various chemical reactions. For instance, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates react with acids, acetic anhydride, and alcohols to yield a range of substituted derivatives, including cyclopentenone and pyrano[2,3-d]-pyrimidine derivatives . These reactions highlight the potential of 4H-pyran derivatives as building blocks for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-pyran derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyran ring can affect the compound's boiling point, melting point, solubility, and stability. The intramolecular and intermolecular hydrogen bonding observed in some derivatives, such as the 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylates, can also impact the compound's physical properties and reactivity . Additionally, the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid under microwave irradiation demonstrates the influence of reaction conditions on the yield and purity of these compounds .

Scientific Research Applications

Catalytic Synthesis

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid derivatives have been utilized in the catalytic synthesis of chromeno[2,3-d]pyrimidinone derivatives. This method, using pentafluorophenylammonium triflate as a catalyst, is noted for its high yields, short reaction times, and environmentally friendly process. The synthesized compounds have demonstrated antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Enantiospecific Synthesis

Research on the enantiospecific synthesis of related compounds, such as 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, has been conducted. These compounds were synthesized from hydroxybutanoates, yielding derivatives with enantiomeric excess of ≥ 93% (Deschenaux et al., 1989).

Novel Structural Components for Synthesis

Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, derivatives of 4H-pyrans, have been identified as promising structural components for the synthesis of carbo- and heterocycles. Their reactions with various acids and anhydrides have been explored to develop novel methods for preparing substituted derivatives (Sheverdov et al., 2012).

Synthesis of Thiophenes

The compound has been used in the synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy. This method involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine (Sahu et al., 2015).

Synthesis of Methyl Esters

A three-component, one-pot condensation process has been described for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester. This process is notable for its efficiency and scope (Illgen et al., 2004).

properties

IUPAC Name |

6-methyl-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQMMGMBPDCKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)

![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)

![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)